![molecular formula C19H20O2 B14680157 2,2'-Methylenebis[3-(prop-2-en-1-yl)phenol] CAS No. 37808-68-7](/img/structure/B14680157.png)
2,2'-Methylenebis[3-(prop-2-en-1-yl)phenol]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Methylenebis[3-(prop-2-en-1-yl)phenol] is a chemical compound known for its unique structure and properties It is a bisphenol derivative, characterized by the presence of two phenolic groups connected by a methylene bridge, with each phenolic group further substituted with a prop-2-en-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis[3-(prop-2-en-1-yl)phenol] typically involves the reaction of 3-(prop-2-en-1-yl)phenol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge connecting the two phenolic groups. The reaction conditions, such as temperature, pH, and solvent, can significantly influence the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Methylenebis[3-(prop-2-en-1-yl)phenol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
2,2’-Methylenebis[3-(prop-2-en-1-yl)phenol] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other materials due to its stabilizing properties.
Wirkmechanismus
The mechanism of action of 2,2’-Methylenebis[3-(prop-2-en-1-yl)phenol] involves its interaction with molecular targets such as enzymes and receptors. The phenolic groups can participate in hydrogen bonding and other interactions, influencing the activity of target molecules. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological effects, such as modulating oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Known for its antioxidant properties.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Used as a stabilizer in polymers.
4,4’-Sulfonylbis(2-allylphenol): Another bisphenol derivative with different substituents.
Uniqueness
2,2’-Methylenebis[3-(prop-2-en-1-yl)phenol] is unique due to the presence of prop-2-en-1-yl groups, which confer distinct reactivity and potential applications compared to other bisphenol derivatives. Its structure allows for specific interactions and reactions that are not possible with other similar compounds.
Eigenschaften
CAS-Nummer |
37808-68-7 |
|---|---|
Molekularformel |
C19H20O2 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
2-[(2-hydroxy-6-prop-2-enylphenyl)methyl]-3-prop-2-enylphenol |
InChI |
InChI=1S/C19H20O2/c1-3-7-14-9-5-11-18(20)16(14)13-17-15(8-4-2)10-6-12-19(17)21/h3-6,9-12,20-21H,1-2,7-8,13H2 |
InChI-Schlüssel |
ABLKLIFVATWCNG-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1=C(C(=CC=C1)O)CC2=C(C=CC=C2O)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



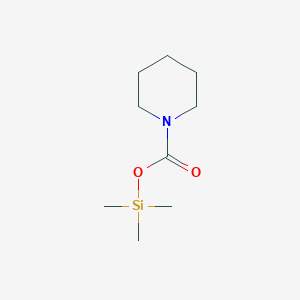

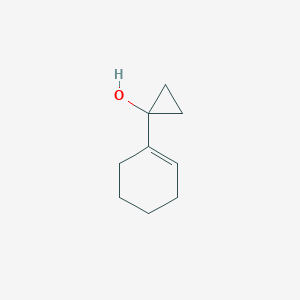
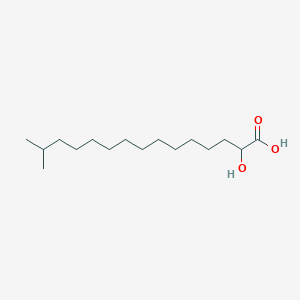

![Ethanol, 2,2'-[(3-methylphenyl)imino]bis-, dibenzoate (ester)](/img/structure/B14680123.png)
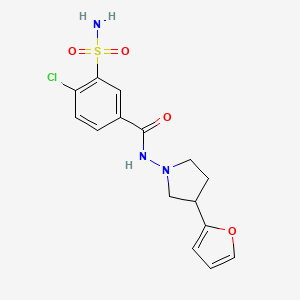
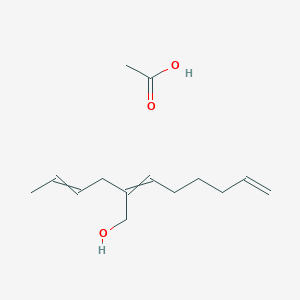
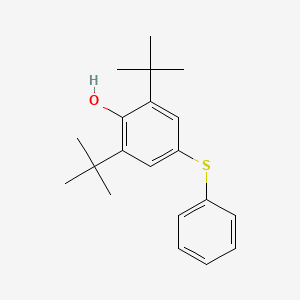

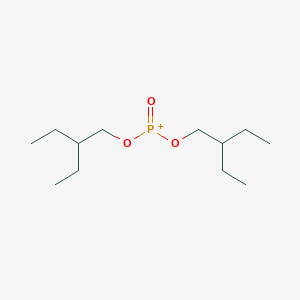

![N-[4-[3-(4-nitrophenyl)-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B14680180.png)
